molecular formula C16H18O9 B12826533 6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Cat. No.: B12826533
M. Wt: 354.31 g/mol
InChI Key: SGTCGCCQZOUMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scopolin is a glucoside of scopoletin, a coumarin compound. Its IUPAC name is 7-(β-D-Glucopyranosyloxy)-6-methoxy-2H-1-benzopyran-2-one. Scopolin is naturally found in various plants, including Chamaemelum nobile. It is formed by the action of the enzyme scopoletin glucosyltransferase . Scopolin plays a significant role in plant defense mechanisms and has various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Scopolin can be synthesized from scopoletin through glucosylation. The enzyme scopoletin glucosyltransferase catalyzes the transfer of a glucose moiety to scopoletin, forming scopolin . This reaction typically occurs in plant tissues.

Industrial Production Methods: Industrial production of scopolin involves the extraction of scopoletin from plant sources followed by enzymatic glucosylation. The extraction process may involve methods such as maceration, solvent extraction, or pressurized cyclic solid–liquid extraction . The glucosylation step is then carried out using purified scopoletin glucosyltransferase.

Chemical Reactions Analysis

Types of Reactions: Scopolin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Scopolin can be hydrolyzed to scopoletin and glucose using acidic or enzymatic conditions.

    Oxidation: Scopolin can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide.

    Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups of scopolin, often using reagents like alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: Scopoletin and glucose.

    Oxidation: Various oxidized derivatives of scopolin.

    Substitution: Substituted derivatives of scopolin, depending on the reagents used.

Scientific Research Applications

Scopolin has a wide range of scientific research applications:

Mechanism of Action

Scopolin exerts its effects primarily through its hydrolysis product, scopoletin. Scopoletin inhibits various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interferes with signaling pathways such as VEGFR2 autophosphorylation and ERK1/2, p38 MAPK, and Akt activation . These actions contribute to its antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

    Scopoletin: The aglycone form of scopolin, sharing similar pharmacological properties but differing in solubility and bioavailability.

    Esculin: Another coumarin glucoside with similar bioactive properties but different structural features.

    Umbelliferone: A simpler coumarin compound with distinct pharmacological activities.

Uniqueness of Scopolin: Scopolin’s uniqueness lies in its glucoside structure, which enhances its solubility and stability compared to its aglycone form, scopoletin. This structural feature allows scopolin to be more easily transported within plant tissues and potentially improves its bioavailability in therapeutic applications.

Properties

IUPAC Name

6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCGCCQZOUMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-44-2
Record name Scopolin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.